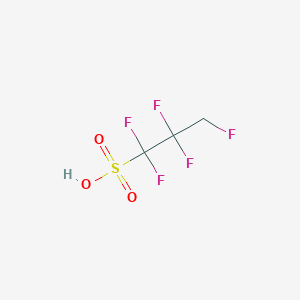
1,1,2,2,3-Pentafluoropropane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3-Pentafluoropropane-1-sulfonic acid is a fluorinated organic compound with the molecular formula C3H3F5O3S. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is used in various industrial and scientific applications due to its distinctive characteristics.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid can be synthesized through several methods. One common approach involves the fluorination of propane derivatives. For instance, starting with 1,1,2,2,3-pentafluoropropane, the sulfonic acid group can be introduced using sulfonation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes followed by sulfonation. These processes are carried out in specialized reactors designed to handle highly reactive fluorinated compounds and ensure safety and efficiency .
化学反応の分析
Types of Reactions: 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while substitution reactions can produce various substituted fluoropropane derivatives .
科学的研究の応用
1,1,2,2,3-Pentafluoropropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: This compound is utilized in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1,1,2,2,3-pentafluoropropane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and fluorinated backbone. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Nonafluorobutane-1-sulfonic acid: Another fluorinated sulfonic acid with similar properties but different molecular structure.
Perfluoropentane-1-sulfonic acid: Known for its high stability and resistance to degradation.
Uniqueness: 1,1,2,2,3-Pentafluoropropane-1-sulfonic acid is unique due to its specific fluorination pattern and the presence of the sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C3H3F5O3S |
|---|---|
分子量 |
214.11 g/mol |
IUPAC名 |
1,1,2,2,3-pentafluoropropane-1-sulfonic acid |
InChI |
InChI=1S/C3H3F5O3S/c4-1-2(5,6)3(7,8)12(9,10)11/h1H2,(H,9,10,11) |
InChIキー |
HQBMPGJZJPMOTD-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















